Sodium bisulfate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

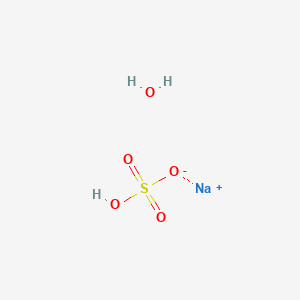

Sodium bisulfate monohydrate, also known as sodium hydrogen sulfate monohydrate, is an inorganic compound with the chemical formula NaHSO₄·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as an acid salt, formed by the partial neutralization of sulfuric acid with sodium hydroxide or sodium chloride. This compound is known for its acidic properties and is used in various industrial and household applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium bisulfate monohydrate is typically synthesized by reacting sodium sulfate with sulfuric acid. The reaction involves dissolving sodium sulfate in water and then adding sulfuric acid to precipitate sodium bisulfate crystals. The reaction can be represented as: [ \text{Na}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{NaHSO}_4 ]

Industrial Production Methods: In industrial settings, sodium bisulfate is produced as an intermediate in the Mannheim process, which involves the reaction of sodium chloride with sulfuric acid: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{NaHSO}_4 ] This process is highly exothermic, and the liquid sodium bisulfate is sprayed and cooled to form solid beads. The hydrogen chloride gas produced is dissolved in water to produce hydrochloric acid as a useful byproduct .

Types of Reactions:

Dehydration: Hydrated sodium bisulfate dehydrates at 58°C, separating from the water molecule attached to it. Heating it to 280°C produces sodium pyrosulfate: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]

Esterification: It acts as a catalyst in the esterification of carboxylic acids and alcohols to synthesize esters.

Common Reagents and Conditions:

Oxidation: Common reagents include benzylic alcohols, diarylcarbazides, and 1,2-dihydroquinolines.

Esterification: Carboxylic acids and alcohols are used under acidic conditions.

Major Products:

Dehydration: Sodium pyrosulfate.

Oxidation: Aldehydes, ketones, diaryl carbazones, and quinoline derivatives.

Esterification: Esters.

Aplicaciones Científicas De Investigación

Industrial Applications

Sodium bisulfate monohydrate is utilized in several industrial processes due to its acidic properties and ability to adjust pH levels.

Food Industry

- Preservative and Sanitizer : It is employed as a preservative in food products, such as apple juice, due to its antimicrobial properties against pathogens like Listeria monocytogenes and Escherichia coli. This application ensures food safety and quality maintenance .

- Acidulant : Sodium bisulfate is used to lower pH without imparting a sour taste, making it an alternative to citric or phosphoric acids in food products .

Pharmaceuticals

- Therapeutic Uses : Research indicates that sodium bisulfate may help mitigate toxicities associated with chemotherapy drugs like cisplatin, improving patient outcomes . It is also being investigated for its potential in treating acute cyanide poisoning by neutralizing cyanide ions .

Agriculture

- Soil Preservative : It serves as a preservative for soil and water samples in analytical laboratory analyses, ensuring the integrity of samples for testing .

- Silage Additive : Sodium bisulfate is used as an additive in silage to enhance fermentation quality and preserve nutrients.

Environmental Applications

Sodium bisulfate plays a role in environmental management, particularly in water treatment processes.

Water Treatment

- It is used to lower the pH of water in swimming pools and wastewater treatment facilities, promoting effective microbial control .

Metal Finishing

- In metal finishing processes such as electroplating and pickling, sodium bisulfate helps remove oxide layers from metal surfaces, preparing them for further processing .

Case Study 1: Food Microbiology

A study published in the International Journal of Food Microbiology demonstrated the effectiveness of this compound as a sanitizer for cherry tomatoes. The compound significantly reduced microbial load, highlighting its potential for enhancing food safety practices .

Case Study 2: Therapeutic Research

Research conducted on the use of sodium bisulfate for treating calciphylaxis showed promising results. The compound's ability to reduce calcium deposits in soft tissues was explored as a therapeutic approach for dialysis patients suffering from this condition .

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Preservative, acidulant | Enhances safety and quality |

| Pharmaceuticals | Mitigation of drug toxicities | Improves patient outcomes |

| Agriculture | Soil preservative, silage additive | Maintains sample integrity |

| Environmental | Water treatment, swimming pool maintenance | Promotes microbial control |

| Metal Finishing | Electroplating, pickling | Prepares metal surfaces for processing |

Mecanismo De Acción

The exact mechanism of action of sodium bisulfate monohydrate is not fully understood. it is hypothesized that the hydrogen sulfate ion functions as a Lewis acid, forming a complex with the substrate molecule. This complex undergoes nucleophilic substitution reactions, leading to the formation of new products .

Comparación Con Compuestos Similares

Sodium bisulfate monohydrate can be compared with other similar compounds such as:

Sodium sulfate (Na₂SO₄): Unlike sodium bisulfate, sodium sulfate is a neutral salt and does not exhibit acidic properties.

Potassium bisulfate (KHSO₄): Similar to sodium bisulfate, potassium bisulfate is also an acid salt and is used in similar applications.

Sodium hydrogen sulfate (NaHSO₄): The anhydrous form of this compound, sharing similar chemical properties but differing in physical state and water content

This compound stands out due to its high solubility in water and its effectiveness as an acid salt in various chemical reactions and industrial applications.

Propiedades

Número CAS |

10034-88-5 |

|---|---|

Fórmula molecular |

H4NaO5S |

Peso molecular |

139.09 g/mol |

Nombre IUPAC |

sodium;hydrogen sulfate;hydrate |

InChI |

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

IKUVTICOFCNXDT-UHFFFAOYSA-N |

SMILES |

O.OS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

O.OS(=O)(=O)[O-].[Na+] |

SMILES canónico |

O.OS(=O)(=O)O.[Na] |

Key on ui other cas no. |

10034-88-5 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.